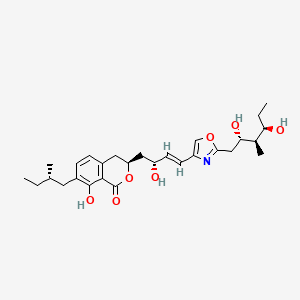
PLX73086
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PLX73086 is a potent inhibitor of colony stimulating factor 1 receptor (CSF1R; CSF-1R), with potential antineoplastic activity. Upon administration, PLX73086 targets and binds to CSF1R, thereby blocking CSF1R activation and CSF1R-mediated signaling. This inhibits the activity of tumor-associated macrophages (TAMs) in the tumor tissue and prevents TAM-related tumor cell growth. CSF1R, also known as macrophage colony-stimulating factor receptor (M-CSFR) and CD115 (cluster of differentiation 115), is a cell-surface receptor for its ligand colony stimulating factor 1 (CSF1) and plays major roles in tumor cell proliferation and metastasis
Aplicaciones Científicas De Investigación
Phylogenetic Analysis and Bioinformatics
PLX73086 has been implicated in studies related to bioinformatics, specifically in the development of tools for genome-wide association studies and research in population genetics. For instance, the Phylogenetic Likelihood Library (PLL) leverages PLX73086 for computing and optimizing phylogenetic likelihood scores on evolutionary trees. This approach includes novel techniques for orchestrating likelihood computations on large vector-like processors such as GPUs, significantly accelerating the computational processes involved in phylogenetic analysis (Izquierdo-Carrasco et al., 2013). Additionally, PLX73086 has been utilized in the second-generation codebase of PLINK, a widely used toolset for genome-wide association studies. This application involved extensive use of bit-level parallelism and algorithmic improvements, leading to substantial performance enhancements in handling large genetic datasets (Chang et al., 2014).
Nanotechnology and Drug Delivery
In nanotechnology, PLX73086 has shown potential in the development of drug delivery systems. Research in this area focuses on creating biocompatible nanoparticles for targeted drug delivery, particularly in cancer treatment and cardiovascular diseases. Studies have shown that PLX73086 can be formulated into poly(lactic-co-glycolic acid) (PLGA) nanoparticles, enhancing the delivery and effectiveness of therapeutic agents. This includes the development of polymer-lipid hybrid nanoparticles (PLNs) to improve cellular accumulation and retention of drugs in resistant cancer cells (Wong et al., 2006). Additionally, PLX73086 has been involved in studies exploring the use of superparamagnetic iron oxide nanoparticles for drug delivery across the blood-brain barrier, demonstrating the potential for treating neurological disorders and brain tumors (Tosi et al., 2013).
Molecular and Genetic Engineering
PLX73086 plays a significant role in molecular and genetic engineering research. It has been instrumental in the development of CRISPR/Cas9-facilitated techniques for modulating the expression of multiple genes, which is crucial for metabolic engineering and the optimization of metabolic pathways. For example, the CRISPR/Cas9-facilitated multiplex pathway optimization (CFPO) technique uses PLX73086 for simultaneous modulation of multiple genes, as demonstrated in improving the xylose utilization pathway in Escherichia coli (Zhu et al., 2017).
Propiedades
Nombre del producto |
PLX73086 |
|---|---|
Nombre IUPAC |
N/A |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PLX73086; PLX-73086; PLX 73086; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



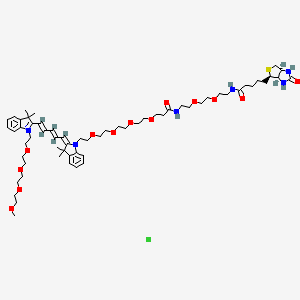
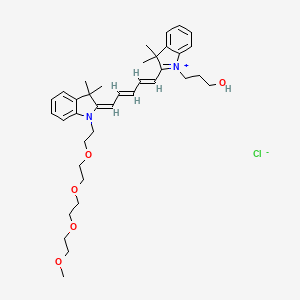
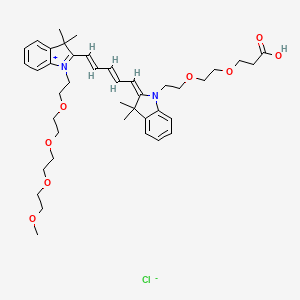
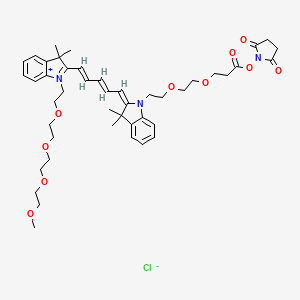
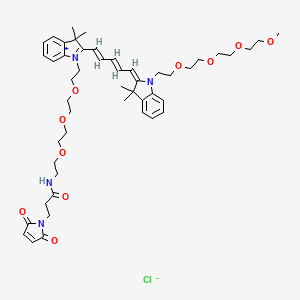
![3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(3-hydroxybut-3-enoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B1193361.png)
